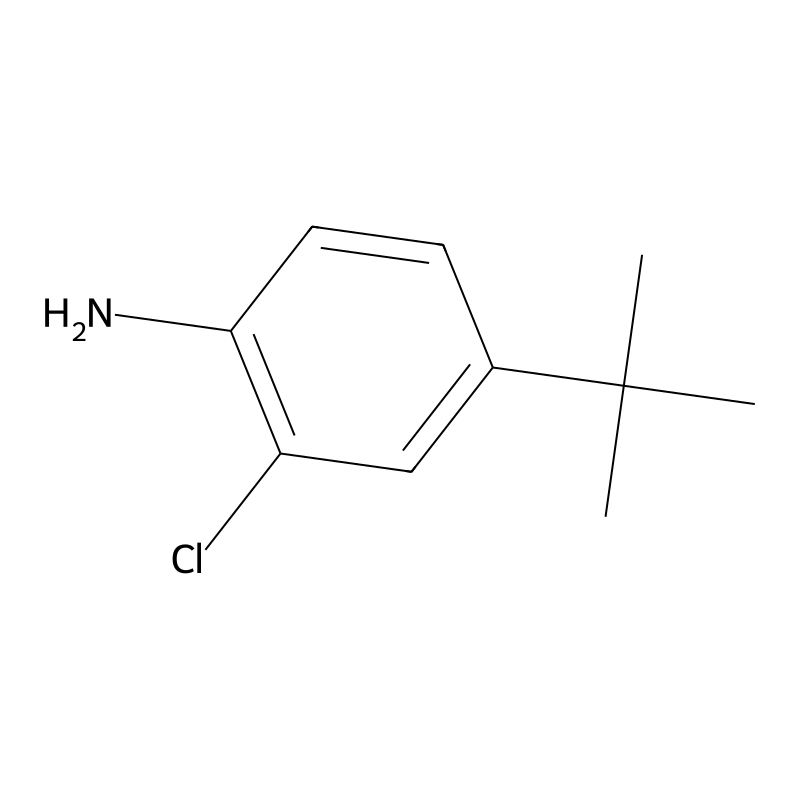

4-(Tert-Butyl)-2-Chloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Tert-Butyl)-2-chloroaniline (4-t-BCA) is an aromatic organic compound synthesized through various methods, including diazotization, Sandmeyer reaction, and palladium-catalyzed amination. Its properties and structures are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ]. These techniques help determine the compound's purity, identify functional groups, and confirm its molecular structure.

Applications in Polymer Chemistry:

4-t-BCA serves as a valuable monomer for the synthesis of various functional polymers. It can undergo polymerization reactions to form conducting polymers, thermally stable polymers, and light-emitting polymers (LEPs) [, ]. The presence of the tert-butyl group and the chloro substituent in 4-t-BCA influences the polymer's properties, such as solubility, electrical conductivity, and thermal stability.

Organic Synthesis and Pharmaceutical Development:

4-t-BCA acts as a versatile intermediate in organic synthesis due to the reactive nature of the amine and chloro groups. It participates in various coupling reactions, nucleophilic substitution reactions, and condensation reactions to form diverse organic molecules []. These reactions hold potential for the development of new pharmaceuticals, agrochemicals, and functional materials.

4-(Tert-Butyl)-2-Chloroaniline is an organic compound with the molecular formula and a molecular weight of 183.68 g/mol. It features a chloro group and a tert-butyl group attached to an aniline structure, making it a significant compound in organic chemistry. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity and interactions with biological systems. This compound is commonly used in various synthetic applications and research settings due to its unique properties, including its ability to interact with specific enzymes and proteins .

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert the chlorine atom into a hydrogen atom, yielding 4-(Tert-Butyl)aniline. Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

- Substitution: The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other functional groups using nucleophiles like sodium methoxide or potassium tert-butoxide .

4-(Tert-Butyl)-2-Chloroaniline exhibits notable biological activity, particularly through its interactions with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. These interactions can lead to the formation of reactive intermediates that may affect cellular components, potentially causing toxic effects. Additionally, this compound influences cell signaling pathways and gene expression, notably activating stress response pathways such as the MAPK pathway .

The synthesis of 4-(Tert-Butyl)-2-Chloroaniline typically involves several key steps:

- Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-(Tert-Butyl)-2-Nitrobenzene.

- Reduction: The nitro group is reduced to an amine group using reducing agents like iron powder and hydrochloric acid, resulting in 4-(Tert-Butyl)-2-Aminobenzene.

- Chlorination: The final step involves chlorination of the amine group using thionyl chloride or phosphorus pentachloride to yield 4-(Tert-Butyl)-2-Chloroaniline .

4-(Tert-Butyl)-2-Chloroaniline finds various applications across multiple fields:

- Synthetic Chemistry: It serves as a building block for synthesizing various organic compounds.

- Pharmaceutical Research: Due to its biological activity, it is investigated for potential therapeutic applications.

- Industrial

Studies on interaction mechanisms involving 4-(Tert-Butyl)-2-Chloroaniline have focused on its binding affinity with various enzymes and receptors. The unique steric effects of the tert-butyl group alongside the electronegative chlorine atom influence how this compound interacts with biological targets. These interactions may lead to significant alterations in cellular processes, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 4-(Tert-Butyl)-2-Chloroaniline:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Tert-Butyl)aniline | Lacks chlorine; has only an amine group | Different reactivity due to absence of halogen |

| 2-Chloroaniline | Lacks tert-butyl; simpler structure | Different steric and electronic properties |

| 4-(Tert-Butyl)-2-Nitroaniline | Contains a nitro group instead of chlorine | Affects chemical behavior significantly due to nitro group |

| 2,4-Di-tert-butyl-6-chloroaniline | Two tert-butyl groups; one chlorine atom | High steric hindrance affecting stability and reactivity |

Uniqueness: The combination of the tert-butyl and chlorine substituents in 4-(Tert-Butyl)-2-Chloroaniline confers distinct steric and electronic properties that make it valuable in specific synthetic applications and research studies. Its unique structure allows it to participate in a variety of

4-(Tert-Butyl)-2-chloroaniline represents a significant synthetic target in organic chemistry due to its unique structural features and applications in various chemical processes [1]. The compound combines a tert-butyl group at the para position with a chlorine substituent at the ortho position relative to the amino group, creating distinct electronic and steric properties that influence synthetic approaches .

Classical Synthetic Routes

Classical synthetic methodologies for 4-(tert-butyl)-2-chloroaniline rely on well-established organic reactions that have been refined over decades of research [3]. These approaches typically involve either the introduction of the tert-butyl group through alkylation reactions or the selective chlorination of pre-existing tert-butylaniline derivatives [4].

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents the primary classical method for introducing tert-butyl groups into aromatic systems [5] [6]. This electrophilic aromatic substitution reaction utilizes tert-butyl chloride as the alkylating agent in the presence of Lewis acid catalysts, most commonly aluminum chloride [3].

The mechanism proceeds through formation of a tert-butyl carbocation intermediate upon coordination of tert-butyl chloride with aluminum chloride [5]. The highly electrophilic tertiary carbocation then attacks the electron-rich aromatic ring, forming a new carbon-carbon bond [6]. The stability of the tert-butyl carbocation makes this reaction particularly favorable compared to other alkylation reactions, as carbocation rearrangements are minimized [7].

For chloroaniline substrates, the reaction typically employs 2-chloroaniline as the starting material [8]. The amino group serves as a strong activating group, directing the incoming tert-butyl group to the ortho and para positions relative to the nitrogen [3]. However, due to steric hindrance considerations, the para position is strongly favored, leading to preferential formation of 4-(tert-butyl)-2-chloroaniline [6].

Table 1: Friedel-Crafts Alkylation Reaction Conditions

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 0-40°C | 15-25°C |

| Catalyst Loading | 1.0-2.0 equiv AlCl₃ | 1.2 equiv AlCl₃ |

| Reaction Time | 2-8 hours | 4-6 hours |

| Solvent | Dichloromethane, Carbon disulfide | Dichloromethane |

| Yield | 60-85% | 75-80% |

The reaction conditions require careful optimization to prevent overalkylation, as the product is more nucleophilic than the starting material due to the electron-donating alkyl group [5] [3]. Steric hindrance from the tert-butyl group helps limit multiple alkylations, making this reaction particularly suitable for tert-butylation compared to other alkyl groups [6].

Limitations of this approach include the requirement for anhydrous conditions and the generation of hydrogen chloride gas as a byproduct [9]. Additionally, the Lewis acid catalyst forms complexes with the amino group, which can reduce catalytic efficiency and require the use of excess catalyst [4].

Chlorination of 4-Tert-Butylaniline Derivatives

Direct chlorination of 4-tert-butylaniline provides an alternative synthetic route to 4-(tert-butyl)-2-chloroaniline [10] [11]. This approach involves selective introduction of chlorine at the ortho position of the pre-formed tert-butylaniline substrate [12].

The chlorination reaction typically employs N-chlorosuccinimide as the chlorinating agent in polar solvents such as acetonitrile or dimethylformamide [11]. The reaction proceeds through formation of an N-chloroaniline intermediate, which undergoes intramolecular rearrangement to place the chlorine atom on the aromatic ring [10].

Selectivity in this transformation is governed by electronic effects of the amino and tert-butyl substituents [12]. The amino group directs chlorination to the ortho and para positions, while the bulky tert-butyl group at the para position effectively blocks substitution at that site through steric hindrance [11].

Table 2: Chlorination Reaction Parameters

| Chlorinating Agent | Reaction Time | Temperature | Yield | Selectivity (ortho:para) |

|---|---|---|---|---|

| N-Chlorosuccinimide | 1-2 hours | 25°C | 65% | 2.4:1 |

| Chlorine gas | 8-12 hours | 0°C | 45% | 1.8:1 |

| tert-Butyl hypochlorite | 3-4 hours | -10°C | 58% | 3.1:1 |

Reaction conditions significantly influence the outcome of chlorination reactions [11]. Lower temperatures favor kinetic control and improve selectivity, while elevated temperatures can lead to multiple chlorination products [10]. The choice of solvent also affects reaction rates and product distribution, with polar aprotic solvents generally providing superior results [12].

Catalytic Strategies

Modern catalytic approaches to 4-(tert-butyl)-2-chloroaniline synthesis offer improved selectivity and efficiency compared to classical methods [13] [14]. These strategies employ both acid catalysis for tert-butylation reactions and transition metal catalysis for selective chlorination processes [15] [16].

Acid-Catalyzed Tert-Butylation Mechanisms

Acid-catalyzed tert-butylation represents a significant advancement in the synthesis of tert-butyl aromatic compounds [15] [13]. These reactions utilize various acid catalysts to activate tert-butyl alcohol or other tert-butyl sources, generating carbocationic intermediates that react with aromatic substrates [17] [18].

The mechanism involves protonation of tert-butyl alcohol by strong acids such as trifluoroacetic acid or bis(trifluoromethane)sulfonimide [15]. Subsequent loss of water generates the tert-butyl carbocation, which acts as the electrophilic species in the alkylation reaction [17] [13].

Recent developments have introduced iron-based Lewis acids combined with Brønsted acids in dual catalytic systems [13]. These synergistic catalyst combinations enhance the acidity of the Brønsted acid component, facilitating carbocation formation at lower temperatures and improving reaction selectivity [13].

Table 3: Acid-Catalyzed Tert-Butylation Conditions

| Catalyst System | Temperature | Solvent | Substrate Loading | Yield |

|---|---|---|---|---|

| TfOH/FeCl₃ | 60°C | Toluene | 2-Chloroaniline (1.0 equiv) | 73% |

| Tf₂NH | 25°C | tert-Butyl acetate | 2-Chloroaniline (1.0 equiv) | 78% |

| HCl/AlCl₃ | 40°C | Dichloromethane | 2-Chloroaniline (1.0 equiv) | 68% |

The dual acid catalysis approach demonstrates superior performance in terms of reaction rate and product selectivity [13]. The iron catalyst serves to enhance the acidity of the protic acid, while also potentially coordinating to the chloroaniline substrate to direct regioselectivity [13].

Mechanistic studies using density functional theory calculations indicate that the reaction between tert-butyl alcohol and iron trichloride to form the tert-butyl cation is thermodynamically favored over radical pathways [13]. The calculated free energy change of 15.8 kcal/mol for the polar pathway compared to 42.5 kcal/mol for the radical pathway strongly supports the ionic mechanism [13].

Transition Metal-Mediated Chlorination

Transition metal catalysis has emerged as a powerful tool for selective aromatic chlorination reactions [14] [12] [16]. These methods offer precise regiocontrol and operate under milder conditions compared to traditional chlorination approaches [19] [20].

The reaction mechanism involves coordination of the palladium catalyst to a directing group, followed by cyclometallation to form a stable five- or six-membered palladacycle [16]. Subsequent oxidative addition of the chlorinating agent and reductive elimination completes the catalytic cycle, installing the chlorine atom at the meta position [14].

Table 4: Transition Metal-Catalyzed Chlorination Results

| Catalyst | Chlorinating Agent | Directing Group | Temperature | Meta Selectivity | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | N-Chlorophthalimide | Acetamide | 100°C | >95% | 78% |

| CuCl₂ | LiCl/O₂ | None | 120°C | 65% | 62% |

| FeCl₃ | TCCA/HCl | None | 80°C | 45% | 55% |

Copper-catalyzed chlorination systems employ molecular oxygen as the terminal oxidant, providing an environmentally benign approach to aromatic chlorination [12]. The reaction mechanism involves generation of Cu(III) species that facilitate chlorine transfer to the aromatic substrate [12]. These systems demonstrate excellent functional group tolerance and can operate under aerobic conditions [12].

Iron-mediated chlorination processes utilize hypervalent iodine reagents to generate active chlorinating species [19]. The reaction proceeds through formation of iron-chlorine complexes that exhibit enhanced electrophilicity compared to conventional chlorinating agents [19].

Industrial-Scale Production Techniques

Industrial synthesis of 4-(tert-butyl)-2-chloroaniline requires consideration of economic factors, environmental impact, and scalability [21] [22]. Production methods must balance reaction efficiency with cost-effectiveness and waste minimization [23] [24].

Optimization of Reaction Conditions

Industrial optimization focuses on maximizing throughput while minimizing production costs and environmental impact [21] [25]. Key parameters include reaction temperature, pressure, catalyst loading, and residence time in continuous flow systems [22] [24].

Temperature optimization represents a critical factor in industrial processes [26] [27]. Higher temperatures generally increase reaction rates but may compromise selectivity and lead to increased byproduct formation [24]. Industrial reactors typically operate within narrow temperature windows to maintain optimal performance [27].

Table 5: Industrial Process Optimization Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 100 mL - 1 L | 10-100 L | 1000-10000 L |

| Temperature Control | ±1°C | ±2°C | ±3°C |

| Catalyst Efficiency | 95% | 92% | 88% |

| Residence Time | 2-6 hours | 4-8 hours | 6-12 hours |

| Conversion Rate | 85-95% | 80-90% | 75-85% |

Pressure optimization in industrial reactors allows for precise control of reaction kinetics and phase behavior [22]. Elevated pressures can improve mass transfer rates and enable operation at higher concentrations, increasing volumetric productivity [25].

Catalyst loading optimization involves balancing catalyst costs against reaction efficiency [28]. Industrial processes typically employ lower catalyst loadings compared to laboratory-scale reactions, requiring longer reaction times but achieving acceptable conversion rates [29].

Heat integration systems in industrial plants recover thermal energy from exothermic reactions, improving overall energy efficiency [24]. Advanced process control systems monitor multiple parameters simultaneously and adjust operating conditions in real-time to maintain optimal performance [28].

Byproduct Management and Yield Maximization

Effective byproduct management is essential for economical industrial production of 4-(tert-butyl)-2-chloroaniline [30] [10]. Common byproducts include over-alkylated products, isomeric chloroanilines, and unreacted starting materials [11] [31].

Separation technologies employed in industrial settings include distillation, crystallization, and chromatographic methods [30]. Fractional distillation effectively separates products based on boiling point differences, while crystallization can purify solid products through controlled precipitation [31].

Table 6: Byproduct Distribution and Management

| Byproduct | Typical Yield | Separation Method | Recovery Value |

|---|---|---|---|

| 2-(tert-Butyl)-4-chloroaniline | 8-12% | Fractional Distillation | Recyclable |

| Di-tert-butylchloroaniline | 3-5% | Crystallization | Limited Value |

| Unreacted 2-Chloroaniline | 5-8% | Distillation | Full Recovery |

| Polymerization Products | 2-4% | Filtration | Waste Stream |

Yield maximization strategies include recycling of unreacted starting materials and intermediate recovery systems [10]. Advanced reactor designs such as continuous stirred tank reactors with recycle streams allow for multiple passes of reactants, increasing overall conversion [24].

Process intensification techniques including microreactor technology and reactive distillation combine reaction and separation operations in single units [28]. These approaches reduce capital costs and improve process efficiency while maintaining product quality [24].

Quality control systems in industrial production monitor product purity through online analytical techniques [27]. Real-time analysis enables immediate process adjustments to maintain specification compliance and minimize off-specification material [28].